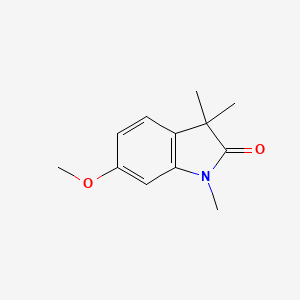
6-Methoxy-1,3,3-trimethylindolin-2-one
Cat. No. B8400463
M. Wt: 205.25 g/mol
InChI Key: BBMZNBFIUFTOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07119207B2
Procedure details


In a flame-dried flask under nitrogen, 490 mg of 60% sodium hydride (12.26 mmol) was slurried three times with Hexanes, and the Hexanes were syringed off. Added 6.25 ml of N,N-dimethylformamide, followed by 500 mg of 6-Methoxy-1,3-dihydro-indol-2-one (3.06 mmol) and stirred at room temperature for 5 minutes. Chilled in ice-H2O bath and added 763 μl of methyl iodide (12.26 mmol) dropwise. After 10 minutes, warmed to room temperature and stirred for 1.5 hours. Chilled in ice-H2O bath and added 20 ml of H2O dropwise. Extracted three times with 2:1 EtOAc/toluene. The combined organics were washed with sodium thiosulfate, H2O and brine, dried (MgSO4) and the solvent removed in vacuo to crude red oil. Purified on Biotage Flash 40, eluting with 4:1 Hexanes/EtOAc to give 285 mg of a white solid (45%). 1H NMR (400 MHz, CDCl3) δ 1.31 (6H, s), 3.16 (3H, s), 3.80 (3H, s), 6.41 (1H, d, J=2.28 Hz), 6.53 (1H, m), 7.06 (1H, d, J=8.1 Hz). M/z (APCI+) 206.0 (M+1).




[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight


Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH3:7])[CH:5]=[O:6].[CH3:8][O:9][C:10]1[CH:18]=[C:17]2[C:13]([CH2:14][C:15](=O)N2)=C[CH:11]=1.[CH3:20]I>O>[CH3:8][O:9][C:10]1[CH:11]=[C:3]2[C:13]([C:14]([CH3:15])([CH3:20])[C:5](=[O:6])[N:4]2[CH3:7])=[CH:17][CH:18]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
490 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
6.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2CC(NC2=C1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
763 μL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Five
[Compound]
|
Name
|
Hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
Hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
ice H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
ice H2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1.5 hours
|
|
Duration
|
1.5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extracted three times with 2:1 EtOAc/toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with sodium thiosulfate, H2O and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo to crude red oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purified on Biotage Flash 40
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 4:1 Hexanes/EtOAc
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C(C(N(C2=C1)C)=O)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 285 mg | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
